5-chloro-N-methyl-N-[1-(3-phenylpropyl)piperidin-4-yl]pyrimidin-2-amine
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Overview
Description
5-chloro-N-methyl-N-[1-(3-phenylpropyl)piperidin-4-yl]pyrimidin-2-amine is a complex organic compound that belongs to the class of aminopyrimidines This compound is characterized by the presence of a pyrimidine ring substituted with a chloro group, a methyl group, and a piperidinyl group attached to a phenylpropyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-methyl-N-[1-(3-phenylpropyl)piperidin-4-yl]pyrimidin-2-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Phenylpropyl Group: The phenylpropyl group can be introduced via a nucleophilic substitution reaction.
Formation of the Pyrimidine Ring: The pyrimidine ring is formed through a condensation reaction involving suitable reagents.
Chlorination and Methylation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-methyl-N-[1-(3-phenylpropyl)piperidin-4-yl]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove specific functional groups or to reduce the compound to a simpler form.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may result in the formation of various substituted derivatives.
Scientific Research Applications
5-chloro-N-methyl-N-[1-(3-phenylpropyl)piperidin-4-yl]pyrimidin-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role as an inhibitor of specific enzymes involved in disease pathways.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-chloro-N-methyl-N-[1-(3-phenylpropyl)piperidin-4-yl]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are selective inhibitors of protein kinase B (PKB) and have potential as antitumor agents.
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds are known for their inhibitory activity against cyclin-dependent kinase 2 (CDK2) and are studied for their anticancer properties.
Uniqueness
5-chloro-N-methyl-N-[1-(3-phenylpropyl)piperidin-4-yl]pyrimidin-2-amine is unique due to its specific substitution pattern and the presence of both a piperidinyl and a pyrimidinyl moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H25ClN4 |
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Molecular Weight |
344.9 g/mol |
IUPAC Name |
5-chloro-N-methyl-N-[1-(3-phenylpropyl)piperidin-4-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C19H25ClN4/c1-23(19-21-14-17(20)15-22-19)18-9-12-24(13-10-18)11-5-8-16-6-3-2-4-7-16/h2-4,6-7,14-15,18H,5,8-13H2,1H3 |
InChI Key |
ZAWPKZKSVGQIAX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCN(CC1)CCCC2=CC=CC=C2)C3=NC=C(C=N3)Cl |
Origin of Product |
United States |
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